(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate (R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate
Brand Name: Vulcanchem
CAS No.: 1173666-68-6
VCID: VC20491825
InChI: InChI=1S/C15H22O5/c1-14-9-11(13(17)18-2)12(16)8-10(14)4-3-5-15(14)19-6-7-20-15/h10,16H,3-9H2,1-2H3
SMILES:
Molecular Formula: C15H22O5
Molecular Weight: 282.33 g/mol

(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate

CAS No.: 1173666-68-6

Cat. No.: VC20491825

Molecular Formula: C15H22O5

Molecular Weight: 282.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate - 1173666-68-6

Specification

CAS No. 1173666-68-6
Molecular Formula C15H22O5
Molecular Weight 282.33 g/mol
IUPAC Name methyl 3'-hydroxy-8'a-methylspiro[1,3-dioxolane-2,8'-1,4,4a,5,6,7-hexahydronaphthalene]-2'-carboxylate
Standard InChI InChI=1S/C15H22O5/c1-14-9-11(13(17)18-2)12(16)8-10(14)4-3-5-15(14)19-6-7-20-15/h10,16H,3-9H2,1-2H3
Standard InChI Key ADYVBNMSHQXQGS-UHFFFAOYSA-N
Canonical SMILES CC12CC(=C(CC1CCCC23OCCO3)O)C(=O)OC

Introduction

Structural Characteristics

Spirocyclic Framework and Stereochemical Configuration

The defining feature of (R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate is its spirocyclic architecture, where a 1,3-dioxolane ring shares a single atom (the spiro carbon) with a partially saturated naphthalene moiety. This arrangement imposes significant steric constraints, influencing both reactivity and conformational flexibility. The (R)-configuration at the spiro carbon and the 8a'-methyl substituent further contribute to the molecule’s three-dimensional topology, which has been shown to affect its interactions with biological targets .

Key structural parameters include:

  • Molecular Formula: C₁₅H₂₂O₅

  • Molecular Weight: 282.33 g/mol

  • Stereocenters: The compound contains multiple stereocenters, including the spiro carbon (C2), the 6'-hydroxy group, and the 8a'-methyl group, which collectively dictate its enantiomeric purity and pharmacological profile .

X-ray crystallography and NMR studies of analogous spirocarbocycles reveal that the dioxolane ring adopts a chair-like conformation, while the naphthalene-derived decalin system exists in a trans-fused arrangement . This structural rigidity is critical for maintaining the compound’s stability under physiological conditions.

Functional Group Analysis

The molecule features several functional groups:

  • Methyl Ester (-COOCH₃): Positioned at C7', this group enhances solubility in organic solvents and serves as a handle for further derivatization .

  • Hydroxyl Group (-OH): The 6'-hydroxy moiety participates in hydrogen bonding, influencing both crystallinity and binding affinity to biological targets.

  • Ether Linkages: The 1,3-dioxolane ring contains two ether oxygens, which contribute to the compound’s polarity and metabolic stability .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this spirocyclic compound typically involves a multi-step sequence starting from readily available decalin precursors. A representative route, adapted from methodologies described in ACS Omega (2021), proceeds as follows :

  • Formation of the Dioxolane Ring: Reaction of a ketone intermediate with 1,2-ethanediol under acid catalysis (e.g., p-toluenesulfonic acid) yields the spiro-dioxolane framework. This step often requires careful control of temperature and stoichiometry to avoid side reactions .

  • Stereoselective Methylation: Introduction of the 8a'-methyl group is achieved via Grignard addition or catalytic hydrogenation, with chiral auxiliaries or asymmetric catalysis ensuring enantiomeric excess .

  • Esterification: The C7'-carboxylic acid intermediate is methylated using diazomethane or methyl iodide in the presence of a base such as potassium carbonate .

Critical reaction conditions and yields are summarized below:

StepReagents/ConditionsYield (%)Reference
Dioxolane Formation1,2-ethanediol, p-TsOH, reflux65–75
MethylationCH₃MgBr, THF, –78°C50–60
EsterificationCH₃I, K₂CO₃, DMF85–90

Mechanistic Insights

The acid-catalyzed dioxolane formation proceeds via a hemiketal intermediate, followed by dehydration and ring closure . Density functional theory (DFT) studies on similar systems suggest that the transition state for spirocyclization is stabilized by hyperconjugative interactions between the developing oxocarbenium ion and adjacent σ-bonds .

Physicochemical Properties

Solubility and Stability

(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Its stability profile is influenced by:

  • pH Sensitivity: The dioxolane ring undergoes hydrolysis under strongly acidic or basic conditions, yielding a diol and ketone .

  • Thermal Stability: Decomposition occurs above 200°C, as evidenced by thermogravimetric analysis (TGA) of related compounds .

Spectroscopic Data

Key spectral characteristics include:

  • IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (ester C=O), 3200–3400 cm⁻¹ (O-H stretch), and 1100–1200 cm⁻¹ (C-O-C ether) .

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 3.70–3.90 (m, 4H, dioxolane OCH₂), 1.20–1.30 (s, 3H, 8a'-CH₃) .

    • ¹³C NMR: δ 170–175 (ester carbonyl), 100–110 (spiro carbon), 20–25 (8a'-CH₃) .

Applications in Medicinal Chemistry

Biological Activity

While direct pharmacological data for this specific compound remain limited, structurally related spirocarbocycles have demonstrated:

  • Enzyme Inhibition: Analogues with similar dioxolane-naphthalene frameworks inhibit cytochrome P450 enzymes and serine proteases, suggesting potential applications in oncology and infectious diseases .

  • Antimicrobial Properties: Methyl ester derivatives exhibit moderate activity against Gram-positive bacteria, likely due to membrane disruption .

Drug Design Considerations

The spirocyclic core offers advantages in drug discovery:

  • Enhanced Rigidity: Reduces entropic penalties during target binding, improving affinity .

  • Metabolic Resistance: The dioxolane ring resists oxidative metabolism, prolonging half-life in vivo.

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